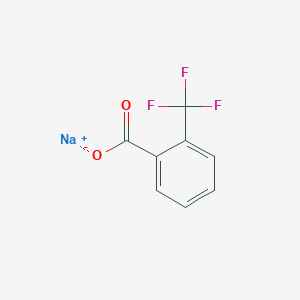

Sodium 2-(trifluoromethyl)benzoate

Description

Structure

2D Structure

Properties

IUPAC Name |

sodium;2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2.Na/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZQZRSXCDEJLT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(F)(F)F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660129 | |

| Record name | Sodium 2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2966-44-1 | |

| Record name | Benzoic acid, 2-(trifluoromethyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002966441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(trifluoromethyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Pathways for Sodium 2 Trifluoromethyl Benzoate and Its Analogues

Precursor Synthesis and Functionalization for ortho-Trifluoromethylated Benzoates

The journey towards sodium 2-(trifluoromethyl)benzoate begins with the synthesis of its essential precursors, primarily 2-(trifluoromethyl)benzaldehyde (B1295035) and 2-(trifluoromethyl)benzoic acid. These molecules can be prepared through various synthetic routes, often starting from halogenated aromatic compounds.

The synthesis of 2-(trifluoromethyl)benzoic acid can be achieved through the oxidation of 2-(trifluoromethyl)benzyl alcohol. Another method involves the fluoridation of 2-trichloromethyl benzoyl chloride with anhydrous hydrogen fluoride (B91410), followed by hydrolysis and oxidation with nitric acid. google.com This two-step process first yields 2-trifluoromethyl benzoyl chloride, which is then converted to the target benzoic acid. google.com The reaction conditions for the fluoridation step are typically maintained at a temperature of 50–150 °C and a pressure of 0.8–5.0 MPa. google.com The subsequent hydrolysis and oxidation with nitric acid are carried out at 70–80 °C. google.com

2-(Trifluoromethyl)benzaldehyde is another crucial intermediate. innospk.com It can be prepared by the hydrolysis of o-trifluoromethylbenzoyl fluoride in concentrated sulfuric acid. google.comgoogle.com Another route involves the Grignard reaction of ortho-bromobenzotrifluoride with N-methyl-N-phenylformamide. google.com Additionally, the hydrolysis of o-trifluoromethyl toluene dichloride in the presence of a catalyst, such as iron trichloride, cobalt chloride, nickelous chloride, or zinc chloride, also yields 2-(trifluoromethyl)benzaldehyde. google.comgoogle.com

A general procedure for the synthesis of carboxylic acids from aldehydes involves the use of an iridium photocatalyst. In this method, the aldehyde is dissolved in acetonitrile, and oxygen is bubbled through the mixture in the presence of the catalyst and exposed to blue LEDs. chemicalbook.com

A summary of synthetic routes for these precursors is presented below:

| Precursor | Starting Material | Key Reagents | Yield (%) | Reference |

| 2-(Trifluoromethyl)benzoic acid | 2-Trichloromethyl benzoyl chloride | 1. Anhydrous HF, Catalyst 2. Nitric acid | 95.8 | google.com |

| 2-(Trifluoromethyl)benzaldehyde | o-Trifluoromethylbenzoyl fluoride | 95% Sulfuric acid | 95 | google.comgoogle.com |

| 2-(Trifluoromethyl)benzaldehyde | o-Bromobenzotrifluoride | Mg, N-methyl-N-phenylformamide | 68.3 | google.com |

Halogenated aromatic compounds serve as versatile starting materials for the synthesis of trifluoromethylated benzoates. For instance, ortho-halo benzotrifluorides can be converted to 2-(trifluoromethyl)benzoic acid. One common method involves the formation of a Grignard reagent from an ortho-bromobenzotrifluoride, which is then carboxylated using carbon dioxide.

Another approach is the palladium-catalyzed carbonylation of ortho-halobenzotrifluorides. This reaction introduces a carbonyl group at the ortho position, which can then be oxidized to a carboxylic acid. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Esterification and Salt Formation Methodologies

Once the 2-(trifluoromethyl)benzoic acid precursor is obtained, the next steps involve esterification to form the corresponding trifluoromethylbenzoate ester, followed by conversion to the sodium salt.

Direct esterification of 2-(trifluoromethyl)benzoic acid can be accomplished through several methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. researchgate.net However, to drive the equilibrium towards the ester product, excess alcohol is often used, and water is removed as it is formed. researchgate.net

More advanced catalytic systems have been developed to improve the efficiency of this reaction. For example, zirconocene triflate has been shown to be an effective catalyst for the esterification of benzoic acids with alcohols. rug.nl Another promising heterogeneous catalyst is UiO-66-NH2, which has been used for the methyl esterification of fluorinated aromatic carboxylic acids with methanol, significantly reducing the reaction time compared to traditional methods. rsc.org

The esterification of fluorinated benzoic acids is an important step for their analysis by gas chromatography-mass spectrometry (GC-MS), as it increases their volatility. rsc.org

The final step in the synthesis of this compound is the conversion of the carboxylic acid or its ester to the corresponding sodium salt. This is typically achieved by reacting 2-(trifluoromethyl)benzoic acid with a sodium-containing base, such as sodium hydroxide (B78521) or sodium bicarbonate. google.commnstate.edu The reaction is a straightforward acid-base neutralization that yields the sodium salt and water. google.commnstate.edu

Alternatively, the ester can be saponified using a strong base like sodium hydroxide. thieme-connect.de This process hydrolyzes the ester back to the carboxylic acid, which is immediately neutralized by the excess base to form the sodium salt. thieme-connect.de The resulting this compound can then be isolated by evaporating the solvent. nih.gov

Advanced Synthetic Protocols for Fluorinated Benzoate (B1203000) Scaffolds

Research into the synthesis of fluorinated organic compounds is continually evolving, leading to the development of advanced synthetic protocols. The trifluoromethylation of benzoic acids using TMSCF3 (trimethyl(trifluoromethyl)silane) in the presence of an anhydride as an activating reagent provides a direct route to aryl trifluoromethyl ketones, which can be further functionalized. acs.orgorganic-chemistry.org

Another area of development is the synthesis of trifluoromethyl ethers from phenols, which can then be carboxylated. beilstein-journals.org Furthermore, novel methods for the C-F transformation of benzotrifluorides are being explored, offering new pathways to functionalized fluorinated aromatic compounds. bohrium.comresearchgate.net These advanced methods provide access to a wider range of fluorinated benzoate scaffolds with diverse substitution patterns, which are of interest for the development of new materials and biologically active molecules.

Photocatalytic Hydrodefluorination Strategies for Fluorinated Arenes

Photocatalytic hydrodefluorination (HDF) has emerged as a powerful tool for the molecular editing of trifluoromethylarenes. nih.govacs.org This strategy allows for the precise conversion of a trifluoromethyl group into a difluoromethyl (-CF2H) group, a valuable transformation in drug discovery for fine-tuning the properties of bioactive molecules. nih.govacs.org The process typically involves the use of a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process.

Mechanistic studies suggest that the catalytic cycle can proceed through a reductive quenching pathway. nih.govacs.org In this process, a hydrogen atom donor (HAD) reductively quenches the excited state of the photocatalyst. The resulting reduced photocatalyst then transfers an electron to the trifluoromethylarene substrate. nih.govacs.org This generates a radical anion, which subsequently undergoes the cleavage of a C-F bond to release a fluoride ion and form a difluorobenzylic radical. nih.govacs.org This radical is then trapped by the hydrogen atom donor to yield the final difluoromethylarene product. nih.govacs.org

Various photocatalytic systems have been developed for this purpose. For instance, organophotocatalysts have been shown to effectively mediate the HDF of electron-deficient trifluoromethylarenes. acs.org Another approach utilizes an arene thiolate, which can be photoactivated by visible light to act as both a strongly reducing electron-donating redox catalyst and a hydrogen atom transfer (HAT) catalyst in the presence of formate salts. acs.org This dual-function catalytic system has demonstrated high chemoselectivity in the late-stage functionalization of complex molecules. acs.org Similarly, o-phosphinophenolate has been employed as a photoredox catalyst that works in conjunction with a thiol HAT catalyst to achieve selective hydrodefluorination. nih.gov

Table 1: Examples of Photocatalytic Hydrodefluorination Systems

| Photocatalyst System | Key Features | Application |

|---|---|---|

| Organophotocatalyst / Hydrogen Atom Donor | Operates via a reductive quenching cycle; suitable for electron-deficient trifluoromethylarenes. nih.govacs.org | Conversion of complex trifluoromethylated drugs to difluoromethyl analogues. nih.govacs.org |

| Arene Thiolate / Formate Salts | Dual-function catalyst (photoredox and HAT); activated by visible light. acs.org | Site-selective late-stage functionalization of multitrifluoromethylated compounds. acs.org |

Decarboxylative Approaches in Fluorinated Arene Synthesis

Decarboxylative reactions represent a versatile strategy for the synthesis of fluorinated arenes, utilizing readily available carboxylic acids as starting materials. These methods are particularly valuable as they can often be applied in the later stages of a synthetic sequence.

One prominent approach involves the decarboxylative trifluoromethylation of aliphatic carboxylic acids through the combination of photoredox and copper catalysis. nih.gov This method demonstrates broad functional group tolerance, enabling the conversion of diverse carboxylic acid-bearing natural products and medicinal agents into their corresponding trifluoromethyl analogues. nih.gov For aromatic systems, a significant challenge has been the high activation barrier for thermal decarboxylative carbometalation of benzoic acids. nih.govacs.org However, recent advances have introduced a photoinduced, low-barrier ligand-to-metal charge transfer (LMCT) strategy. nih.govacs.org This approach facilitates a radical decarboxylative carbometalation, generating a high-valent arylcopper(III) intermediate that can undergo further functionalization, including previously challenging decarboxylative fluorination of benzoic acids. nih.govacs.org

Visible-light-induced decarboxylative trifluoromethylation has also been successfully applied to α,β-unsaturated carboxylic acids using reagents like the Togni reagent as the CF3 source. rsc.org This reaction proceeds at ambient temperature with good yields and excellent functional group tolerance, likely through a radical-type mechanism. rsc.org Furthermore, the introduction of a trifluoromethylthio group (–SCF3), which is highly lipophilic and electron-withdrawing, can be achieved through the decarboxylative functionalization of compounds like lithium pyridylacetates. beilstein-journals.org

Table 2: Decarboxylative Strategies for Fluorination

| Reaction Type | Catalytic System / Reagents | Substrate Scope | Key Feature |

|---|---|---|---|

| Decarboxylative Trifluoromethylation | Photoredox / Copper Catalysis | Aliphatic Carboxylic Acids nih.gov | Late-stage functionalization of complex molecules. nih.gov |

| Radical Decarboxylative Carbometalation | Photoinduced LMCT (Copper) | Aromatic Carboxylic Acids nih.govacs.org | Overcomes high activation barriers for aromatic decarboxylation. nih.govacs.org |

| Decarboxylative Trifluoromethylation | Visible Light / Togni Reagent | α,β-Unsaturated Carboxylic Acids rsc.org | Proceeds at room temperature. rsc.org |

Chemo- and Regioselective Functionalization Techniques

Achieving high chemo- and regioselectivity is crucial in the synthesis of specifically substituted arenes like this compound. Direct C-H bond functionalization is one of the most straightforward methods for introducing functional groups, provided that the position of substitution can be controlled. researchgate.net

For the introduction of trifluoromethyl groups, various regioselective C-H trifluoromethylation reactions have been developed. nih.gov These methods often rely on the electronic properties of the substrate or the use of directing groups. For instance, electrophilic and nucleophilic activation of six-membered heteroaromatic compounds can lead to highly regioselective trifluoromethylation. nih.gov Palladium-catalyzed non-directed C-H functionalization of simple arenes with α-trifluoromethyl styrene derivatives has been achieved with high yield and selectivity through the use of 2-pyridone ligands. researchgate.net

A unified strategy for the meta-selective introduction of methyl, monofluoromethyl, difluoromethyl, and trifluoromethyl groups has been developed using a ruthenium(II)-catalyzed C-H alkylation followed by either a photocatalyzed protodecarboxylation or a silver-mediated fluorodecarboxylation. nih.gov This powerful sequence allows for the late-stage modification of complex molecules with a variety of C1 units at the meta position. nih.gov Continuous-flow photoredox methodologies, using reagents like sodium trifluoromethanesulfinate (CF3SO2Na), have also been employed for the trifluoromethylation of a diverse range of arenes and heteroarenes with good yields. researchgate.net

Table 3: Regioselective Functionalization Methods

| Method | Catalyst / Reagent | Selectivity | Substrate Scope |

|---|---|---|---|

| C-H Trifluoromethylation | Various | Regioselective nih.gov | (Hetero)aromatic compounds nih.gov |

| Non-Directed C-H Alkenylation | Palladium / 2-Pyridone Ligand | High yield and selectivity researchgate.net | Simple arenes and α-trifluoromethyl styrenes researchgate.net |

| meta-C-H Alkylation/Decarboxylation | Ruthenium(II) / Photocatalyst or Silver | meta-selective nih.gov | Arenes with various orienting groups nih.gov |

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. qut.edu.auesrapublications.com These principles advocate for the reduction of waste, use of less hazardous materials, improved energy efficiency, and the use of renewable resources. qut.edu.au

In the context of synthesizing compounds like this compound, green chemistry can be incorporated in several ways. One-pot reactions, which combine multiple synthetic steps into a single operation, can significantly reduce solvent use, purification steps, and waste generation. rsc.org For example, a green route for the synthesis of sodium benzoate involves the one-pot oxidation of benzyl (B1604629) alcohol using air as the oxidant over a recyclable AuAg/TiO2 catalyst under solvent-free conditions. rsc.org This approach highlights the potential for developing more environmentally benign processes.

The use of catalysis is a cornerstone of green chemistry as it allows for more efficient reactions with lower energy consumption and waste production. qut.edu.au The photocatalytic and decarboxylative methods discussed previously often rely on catalytic amounts of reagents, aligning with green chemistry principles. Furthermore, designing synthetic pathways that maximize atom economy—the efficiency with which atoms from the reactants are incorporated into the final product—is a key consideration. qut.edu.au

Table 4: Principles of Green Chemistry in Synthesis

| Principle | Application in Synthesis | Example |

|---|---|---|

| Waste Prevention | Designing syntheses to minimize byproducts. | One-pot reactions, high atom economy processes. qut.edu.aursc.org |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of hazardous solvents. qut.edu.au | Solvent-free reactions, use of aqueous media. rsc.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Photocatalytic reactions using visible light. rsc.org |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. qut.edu.au | Palladium, Ruthenium, and Copper-catalyzed reactions. nih.govresearchgate.netnih.gov |

Theoretical and Computational Chemistry Applied to Sodium 2 Trifluoromethyl Benzoate Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying aromatic systems like sodium 2-(trifluoromethyl)benzoate. DFT calculations can elucidate the molecule's fundamental properties by approximating the electron density.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For the 2-(trifluoromethyl)benzoate anion, a key structural feature is the relative orientation of the carboxylate (-COO⁻) and trifluoromethyl (-CF₃) groups with respect to the benzene (B151609) ring.

Due to steric hindrance between the adjacent -COO⁻ and -CF₃ groups, these substituents are expected to rotate out of the plane of the aromatic ring. researchgate.net Computational studies on the related 2-(trifluoromethyl)benzoic acid (2-TFMBA) have used DFT methods, such as B3LYP with a 6-31++G(d,p) basis set, to determine the optimized molecular geometry. bilecik.edu.tr These calculations can precisely determine the bond lengths, bond angles, and dihedral angles that define the lowest energy conformation. For the 2-isomer, steric interactions force the carboxylic acid group to rotate significantly out of the aromatic plane. researchgate.net This rotation is a critical factor influencing the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometry Parameters for 2-(Trifluoromethyl)benzoate Anion (Illustrative)

| Parameter | Value (Angstroms/Degrees) | Description |

| C-C (ring) | ~1.39 - 1.41 Å | Aromatic carbon-carbon bond lengths |

| C-COO⁻ | ~1.52 Å | Bond between the ring and carboxylate carbon |

| C-O | ~1.25 Å | Carboxylate carbon-oxygen bond lengths |

| C-CF₃ | ~1.50 Å | Bond between the ring and trifluoromethyl carbon |

| C-F | ~1.34 Å | Carbon-fluorine bond lengths in the CF₃ group |

| O-C-O | ~125° | Angle within the carboxylate group |

| C-C-COO⁻ | ~120° | Angle of the carboxylate group relative to the ring |

| Dihedral (Ring-COO⁻) | > 20° | Torsion angle showing out-of-plane rotation |

Note: This table is illustrative, based on typical values for substituted benzoates. Actual values would be derived from specific DFT calculations.

Electronic Structure Analysis (HOMO/LUMO Energies, Energy Gaps)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

For 2-(trifluoromethyl)benzoic acid, DFT calculations have been performed to determine these orbital energies. bilecik.edu.tr Studies on related trifluoromethyl-substituted compounds show that the strong electron-withdrawing nature of the -CF₃ group significantly lowers the energy of the LUMO. acs.orgmdpi.com This makes the molecule more susceptible to nucleophilic attack. The HOMO, typically localized on the aromatic ring and the carboxylate group, would be the site for electrophilic attack.

Table 2: Calculated Frontier Orbital Energies and Energy Gap for 2-(Trifluoromethyl)benzoic Acid

| Parameter | Energy (eV) | Significance |

| HOMO Energy | -8.455 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.782 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 6.673 | Indicator of chemical reactivity and kinetic stability |

Data sourced from DFT/B3LYP/6-31++G(d,p) calculations on 2-(trifluoromethyl)benzoic acid. bilecik.edu.tr

Molecular Charge Distribution and Population Analysis (Mulliken, Loewdin)

These analyses would reveal the electron-withdrawing effects of the trifluoromethyl and carboxylate groups on the benzene ring of the 2-(trifluoromethyl)benzoate anion. The fluorine atoms and oxygen atoms are expected to carry significant negative partial charges due to their high electronegativity, while the carbons attached to them and the carbons in the aromatic ring would exhibit positive or less negative charges. This charge distribution is critical for understanding electrostatic interactions, solvation effects, and the sites most susceptible to chemical attack.

Simulation of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from fundamental quantum mechanical principles. By calculating the second derivatives of the energy with respect to atomic displacements, one can simulate vibrational spectra such as Infrared (IR) and Raman.

For 2-(trifluoromethyl)benzoic acid, detailed assignments of vibrational frequencies have been carried out using DFT calculations and potential energy distribution (PED) analysis. bilecik.edu.tr These theoretical spectra are invaluable for interpreting experimental data, allowing for the confident assignment of specific spectral bands to particular vibrational modes of the molecule, such as the stretching of the C=O bond, the C-F bonds, or the vibrations of the benzene ring. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and have been shown to be in good agreement with experimental values for 2-TFMBA. bilecik.edu.tr

Kinetic and Thermodynamic Insights from Computational Modeling

Computational modeling can provide crucial data on the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine key thermodynamic quantities like the enthalpy (ΔH) and Gibbs free energy (ΔG) of a reaction. This information reveals whether a reaction is favorable and what the equilibrium position will be.

Kinetic insights are gained by calculating the activation energy (Ea) of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. A higher activation energy corresponds to a slower reaction rate. For instance, theoretical studies on the acyl migration of TFMBA glucuronides revealed that the slow reaction rate of the 2-TFMBA isomer is partly due to the steric hindrance from the trifluoromethyl group, which increases the energy of the transition state. acs.org

Reaction Pathway Analysis and Transition State Elucidation

Locating a transition state is computationally more demanding than optimizing a stable molecule but is essential for understanding reaction mechanisms in detail. For reactions involving the 2-(trifluoromethyl)benzoate anion, such as its synthesis via carboxylation or its participation in further chemical transformations, computational analysis could be used to:

Propose plausible reaction mechanisms.

Calculate the structures and energies of transition states for each step.

Determine the rate-limiting step of the reaction.

Investigate the influence of catalysts or solvent on the reaction pathway.

For example, in a study of acyl migration, the postulated ortho-acid ester intermediate was computationally modeled to understand the differences in reactivity between isomers of TFMBA. acs.org This type of analysis provides a molecular-level picture of the chemical transformation that is often inaccessible to experimental methods alone.

Advanced Spectroscopic and Analytical Characterization Methodologies for Fluorinated Benzoates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as one of the most powerful tools for the structural analysis of organic molecules. By observing the magnetic behavior of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it is possible to map out the complete structure of Sodium 2-(trifluoromethyl)benzoate.

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is characterized by signals in the aromatic region. The four protons on the benzene (B151609) ring are chemically distinct due to the ortho substitution pattern, leading to a complex set of overlapping multiplets. The chemical shifts of protons on a sodium benzoate (B1203000) salt are typically observed at slightly lower values (upfield) compared to the corresponding free benzoic acid. researchgate.net In the analogous 2-(Trifluoromethyl)benzoic acid, the aromatic protons appear as a complex multiplet between approximately 7.68 and 7.86 ppm. rsc.orgchemicalbook.com

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity |

| Aromatic H (H3, H4, H5, H6) | ~7.5 - 7.9 | Multiplet (m) |

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. In this compound, the spectrum reveals distinct signals for the carboxylate carbon, the two quaternary aromatic carbons (one bonded to the carboxylate and one to the trifluoromethyl group), the four aromatic CH carbons, and the carbon of the trifluoromethyl group. A key feature is the coupling between the fluorine atoms and nearby carbon atoms, which results in the splitting of carbon signals into quartets (q). For the related compound, methyl 2-(trifluoromethyl)benzoate, the trifluoromethyl carbon appears as a quartet with a large coupling constant (J ≈ 271 Hz), and the aromatic carbon directly attached to the CF₃ group also shows a quartet with a smaller coupling constant (J ≈ 33 Hz). rsc.org

Interactive Data Table: ¹³C NMR Data for Methyl 2-(trifluoromethyl)benzoate

| Carbon Assignment | Chemical Shift (δ) (ppm) rsc.org | Coupling Constant (J) (Hz) rsc.org | Multiplicity rsc.org |

| C=O | 165.9 | - | Singlet |

| C-COO | 134.5 | 33 | Quartet (q) |

| Aromatic CH | 133.5 | - | Singlet |

| Aromatic CH | 130.1 | - | Singlet |

| Aromatic CH | 125.5 | 4 | Quartet (q) |

| CF₃ | 123.8 | 271 | Quartet (q) |

Fluorine-19 NMR is an exceptionally sensitive technique for characterizing fluorinated compounds. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent. This results in a single sharp signal in the ¹⁹F NMR spectrum. In the spectrum of the related methyl 2-(trifluoromethyl)benzoate, this signal appears at approximately -63.21 ppm. rsc.org

Interactive Data Table: ¹⁹F NMR Data for Methyl 2-(trifluoromethyl)benzoate

| Fluorine Assignment | Chemical Shift (δ) (ppm) rsc.org | Multiplicity rsc.org |

| -CF₃ | -63.21 | Singlet (s) |

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. princeton.edu For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons on the aromatic ring, allowing for the sequential assignment of H-3, H-4, H-5, and H-6. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C). epfl.ch This would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, simplifying the assignment of the aromatic CH carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. princeton.edu HMBC is crucial for assigning quaternary carbons (those without attached protons). For instance, correlations would be observed between aromatic protons and the carboxylate carbon (C-OONa) and the carbon bearing the trifluoromethyl group (C-CF₃), confirming the substitution pattern. epfl.chyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the other techniques which show through-bond correlations, NOESY identifies nuclei that are close in space. slideshare.net A NOESY spectrum could reveal a spatial correlation between the fluorine atoms of the CF₃ group and the proton at the H-6 position on the aromatic ring, providing definitive proof of the ortho arrangement of the substituents.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact elemental formula of the compound, serving as a powerful confirmation of its identity. For this compound, electrospray ionization (ESI) in negative mode would typically be used, which would detect the 2-(trifluoromethyl)benzoate anion. HRMS analysis would compare the experimentally measured mass of this anion to its theoretically calculated mass, with a close match confirming the formula C₈H₄F₃O₂⁻.

Table: HRMS Data for the 2-(trifluoromethyl)benzoate Anion

| Ion | Elemental Formula | Calculated Exact Mass (m/z) |

| [M-Na]⁻ | C₈H₄F₃O₂⁻ | 205.0118 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of its salt form, this compound requires a derivatization step before it can be analyzed by GC-MS. This typically involves converting the benzoate salt into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. nih.gov

The derivatized 2-(trifluoromethyl)benzoate is then introduced into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interactions with the chromatographic column's stationary phase. mdpi.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the derivatized molecule. Key fragments would include the molecular ion of the ester and characteristic fragments arising from the loss of the ester group, the trifluoromethyl group, or parts of the benzene ring. This allows for unambiguous identification of the compound. nist.gov GC-MS is also highly effective for quantitative analysis and detecting trace impurities. nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of polar and ionic compounds like this compound, as it does not require prior derivatization. nih.gov In this technique, a solution of the sample is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, analysis in the negative ion mode would be expected to show a prominent peak corresponding to the 2-(trifluoromethyl)benzoate anion ([M-Na]⁻) at an m/z of 189.02. In the positive ion mode, the sodium adduct, [M+Na]⁺, might be observed. nih.govresearchgate.net ESI is a "soft" ionization technique, meaning it typically causes minimal fragmentation, often leaving the molecular ion intact. researchgate.net This allows for straightforward determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the selected parent ion, providing further structural information. nih.gov

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. chemicalbook.comguidechem.com

The most prominent features in the spectrum are the strong absorption bands associated with the carboxylate (COO⁻) and trifluoromethyl (CF₃) groups. The absence of a broad O-H stretching band around 2500-3300 cm⁻¹ confirms the formation of the salt from its parent carboxylic acid. chembk.com

Key expected vibrational frequencies are detailed in the table below. The strong, electron-withdrawing nature of the CF₃ group influences the electronic structure of the benzene ring and the carboxylate group, which can cause slight shifts in the absorption frequencies compared to unsubstituted sodium benzoate.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylate (COO⁻) | Asymmetric Stretching | ~1560 - 1610 | Strong |

| Carboxylate (COO⁻) | Symmetric Stretching | ~1400 - 1420 | Strong |

| Trifluoromethyl (C-F) | Stretching | ~1300 - 1100 | Very Strong |

| Aromatic C=C | Stretching | ~1600, ~1475 | Medium-Weak |

| Aromatic C-H | Out-of-plane Bending | ~760 - 740 | Strong |

| Note: The exact positions of the peaks can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or ATR). The data presented are typical ranges for similar compounds. |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to π → π* transitions within the aromatic benzene ring.

When dissolved in a suitable solvent like water or ethanol, the compound exhibits a characteristic maximum absorption wavelength (λmax). For sodium benzoate, the λmax is typically observed around 225-230 nm. The presence of the trifluoromethyl group at the ortho position can cause a slight shift (hypsochromic or bathochromic) in the λmax and may influence the molar absorptivity due to its electronic effects on the aromatic system. This technique is particularly useful for quantitative analysis, as the absorbance at λmax is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law.

| Compound | Solvent | λmax (nm) |

| Sodium Benzoate | Water | ~225 - 230 |

| This compound | Water/Ethanol | Expected ~220 - 240 |

| Note: The λmax for this compound is an estimated value based on the known spectrum of sodium benzoate and the expected electronic influence of the -CF₃ group. |

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the crystal, from which the atomic positions can be determined. For an ionic compound like this compound, X-ray crystallography would reveal the coordination environment of the sodium cation with the carboxylate oxygen atoms and the packing of the ions in the crystal lattice.

While a specific crystal structure for this compound is not publicly available in the referenced literature, analysis of related fluorinated benzoates and their metal complexes reveals key structural features. One would expect to observe specific intermolecular interactions, such as those involving the fluorine atoms, which can influence the crystal packing.

Chromatographic Separation and Purity Assessment (TLC, Column Chromatography, GC)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for qualitative analysis. It is often employed to monitor the progress of a synthesis reaction or to quickly check the purity of a sample. A spot of the compound dissolved in a suitable solvent is applied to a silica (B1680970) gel plate, which is then developed in an appropriate mobile phase. The retention factor (Rf) value, along with visualization under UV light, helps in identifying the compound against a known standard.

Column Chromatography is a preparative technique used to purify the compound from a reaction mixture. The crude product is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent or solvent mixture (eluent) is passed through the column. Components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the isolation of pure this compound.

High-Performance Liquid Chromatography (HPLC) is a high-resolution form of column chromatography used for both qualitative and quantitative analysis, making it ideal for purity assessment. A common method involves using a reverse-phase column (such as a C8 or C18) with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile. The compound is detected as it elutes from the column, typically by a UV detector set at the compound's λmax. The retention time is characteristic of the compound, and the peak area is proportional to its concentration, allowing for precise purity determination.

Gas Chromatography (GC) , as mentioned previously, can be used for purity assessment after derivatization of the compound to a volatile ester. mdpi.com

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase/Eluent |

| TLC | Qualitative monitoring | Silica Gel | Ethyl Acetate (B1210297)/Hexane mixture |

| Column Chromatography | Purification | Silica Gel | Gradient of Ethyl Acetate in Hexane |

| HPLC | Quantitative Purity Assessment | C18 or C8 | Acetonitrile/Buffered Water |

| GC (after derivatization) | Quantitative Purity Assessment | Phenyl Polysiloxane | Helium (carrier gas) |

Chemical Transformations and Derivatization Chemistry of Sodium 2 Trifluoromethyl Benzoate

Modification of the Carboxylate Moiety

The carboxylate group of sodium 2-(trifluoromethyl)benzoate is a primary site for chemical modification, most commonly through esterification and amidation reactions.

Esterification: The conversion of the sodium salt to its corresponding ester derivatives is a fundamental transformation. For instance, the reaction of 2-(trifluoromethyl)benzoic acid with methanol, catalyzed by a solid acid like a zirconium-titanium composite, yields methyl 2-(trifluoromethyl)benzoate. mdpi.com The yield of this reaction can be influenced by steric hindrance, with ortho-substituted benzoates generally showing lower yields. mdpi.com The synthesis of various benzoate (B1203000) esters, including those with fluoro-substituents, has been extensively studied for applications in liquid crystals. scispace.com

Amide Formation: The carboxylate can be converted to an amide via activation to an acid chloride followed by reaction with an amine. For example, the synthesis of sorafenib, a pharmaceutical agent, involves the formation of a carboxamide by reacting the acid chloride of a picolinic acid derivative with methylamine. mdpi.com Palladium-catalyzed carbonylation of aryl bromides provides a direct route to various amides, including Weinreb amides, at atmospheric pressure using ligands like Xantphos. nih.gov

Table 1: Representative Reactions of the Carboxylate Moiety

| Reaction Type | Reagents and Conditions | Product | Reference(s) |

| Esterification | Methanol, Zr/Ti solid acid catalyst | Methyl 2-(trifluoromethyl)benzoate | mdpi.com |

| Amidation | 1. Thionyl chloride; 2. Methylamine | N-methyl-2-(trifluoromethyl)benzamide | mdpi.com |

| Weinreb Amide Synthesis | Aryl bromide, CO, N,O-Dimethylhydroxylamine, Pd catalyst, Xantphos | N-methoxy-N-methyl-2-(trifluoromethyl)benzamide | nih.gov |

Transformations of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is known for its high stability, but under specific conditions, it can undergo transformations. tcichemicals.com These reactions are often challenging but provide pathways to novel fluorinated compounds.

Selective C-F bond activation and transformation of the trifluoromethyl group have been achieved under mild conditions, particularly when assisted by ortho-substituents. tcichemicals.com For instance, ortho-hydrosilyl-substituted benzotrifluorides can undergo single C-F bond transformations. tcichemicals.com Another approach involves the conversion of carboxylic acids to trifluoromethyl groups using reagents like sulfur tetrafluoride. wikipedia.org The trifluoromethyl group can also be used as a one-carbon unit in the synthesis of ketones through C-F cleavage using boron tribromide. tcichemicals.com

Nucleophilic trifluoromethylation of esters to form trifluoromethyl ketones can be accomplished using fluoroform (HCF3) in the presence of a strong base like potassium bis(trimethylsilyl)amide (KHMDS) in triglyme. beilstein-journals.org This method has been applied to a range of methyl esters, including substituted benzoates, to produce the corresponding trifluoromethyl ketones in good yields. beilstein-journals.org

Table 2: Examples of Trifluoromethyl Group Transformations

| Reaction Type | Reagents and Conditions | Key Intermediate/Product | Reference(s) |

| Single C-F Bond Allylation | o-diphenylsilyl-substituted benzotrifluoride, trityl cation, allylsilanes | Allylated benzodifluoride derivative | tcichemicals.com |

| Ketone Synthesis via C-F Cleavage | Benzotrifluoride, Boron tribromide | Diaryl ketone | tcichemicals.com |

| Nucleophilic Trifluoromethylation | Methyl ester, HCF3, KHMDS, triglyme | Trifluoromethyl ketone | beilstein-journals.org |

Substitution and Coupling Reactions at the Aromatic Ring

The aromatic ring of this compound is susceptible to substitution and coupling reactions, allowing for the introduction of various functional groups and the construction of biaryl systems. The electron-withdrawing nature of the trifluoromethyl group influences the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution (SNA_r): Aromatic rings with electron-withdrawing substituents, like the trifluoromethyl group, are activated towards nucleophilic aromatic substitution. wikipedia.org In this reaction, a nucleophile displaces a leaving group on the aromatic ring, proceeding through a negatively charged Meisenheimer complex intermediate. wikipedia.orgmasterorganicchemistry.com The presence of the trifluoromethyl group ortho to a leaving group can facilitate this type of substitution.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl halides, such as 2-bromobenzotrifluoride, can be coupled with various partners. For example, palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide offers a route to benzoic acids. nih.gov Similarly, palladium-catalyzed carbonylation of aryl bromides in the presence of alcohols or amines is a well-established method for synthesizing esters and amides. nih.gov Copper-catalyzed cross-coupling of Ruppert-Prakash type reagents with aryl bromides allows for the introduction of perfluoroalkyl groups. organic-chemistry.org

Table 3: Aromatic Ring Substitution and Coupling Reactions

| Reaction Type | Substrate Example | Reagents and Conditions | Product Type | Reference(s) |

| Nucleophilic Aromatic Substitution | 2-Halogeno-(trifluoromethyl)benzene | Nucleophile (e.g., alkoxide, amine) | 2-Substituted-(trifluoromethyl)benzene | wikipedia.orgmasterorganicchemistry.com |

| Palladium-Catalyzed Carboxylation | 2-Bromobenzotrifluoride | CO2, Pd catalyst | 2-(Trifluoromethyl)benzoic acid | nih.gov |

| Palladium-Catalyzed Alkoxycarbonylation | 2-Bromobenzotrifluoride | CO, Methanol, Pd catalyst, Xantphos | Methyl 2-(trifluoromethyl)benzoate | nih.gov |

| Copper-Catalyzed Perfluoroalkylation | Aryl bromide | TMSCF3, Cu catalyst, light | Trifluoromethylated arene | organic-chemistry.org |

Synthesis of Complex Benzoate Architectures

This compound and its derivatives are valuable precursors for the synthesis of more complex molecular architectures. These transformations often involve a combination of the reactions discussed previously, leading to molecules with significant structural diversity.

For example, the synthesis of benzoate ester derivatives containing additional fluoro-substituents has been explored for their liquid crystal properties. scispace.com The construction of complex heterocyclic systems can also be initiated from trifluoromethyl-substituted benzoic acids. For instance, 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine has been synthesized from 3-(trifluoromethyl)benzoic acid derivatives through a multi-step sequence involving cyclization and aromatization reactions. researchgate.net The synthesis of complex molecular systems can be achieved through a stepwise approach that combines both covalent and noncovalent interactions, where benzoate derivatives can serve as key building blocks. nih.gov

Reactivity Studies in Cycloaddition and Epoxidation Reactions

The trifluoromethyl group can influence the reactivity of adjacent functional groups in cycloaddition and epoxidation reactions. While direct cycloaddition or epoxidation involving the aromatic ring of this compound is not common, derivatives containing other reactive moieties have been studied.

Cycloaddition Reactions: Trifluoromethylated compounds have been utilized in various cycloaddition reactions. For example, a 1,3-dipolar cycloaddition of nitrosoarenes, (trifluoromethyl)diazomethane, and alkenes has been developed to synthesize trifluoromethylated isoxazolidines. nih.gov The cycloaddition of 2,2,2-trifluorodiazoethane (B1242873) with styryl derivatives can lead to the formation of 5-aryl-3-trifluoromethylpyrazoles. nih.gov Furthermore, solvent-controlled [2+1] or [3+2] cycloaddition reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 have been used to synthesize bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines. rsc.org

While there is limited direct information on the epoxidation of a double bond in a molecule containing a 2-(trifluoromethyl)benzoate moiety, the electron-withdrawing nature of the trifluoromethyl group would likely influence the electron density of a nearby alkene, potentially affecting its reactivity towards epoxidizing agents.

Catalytic Applications and Roles of Fluorinated Benzoates in Chemical Synthesis

Utilization in C-F Bond Activation and Functionalization

The activation of C-F bonds is a key challenge in organic synthesis due to their high bond strength. Fluorinated benzoates can play a role in reactions designed to overcome this hurdle.

Photocatalysis offers a powerful method for initiating reactions that are difficult under thermal conditions. The photodegradation of trifluoromethyl-bearing benzoic acid derivatives has been studied, showing that these molecules are photolabile. researchgate.net The primary pathway for photodegradation can be a nucleophilic attack on the trifluoromethyl group, a process that can be initiated in the molecule's excited triplet state. researchgate.net Studies on the photoassisted degradation of trifluoromethyl benzoic acid isomers confirm their susceptibility to decomposition under UV irradiation. researchgate.net This inherent photoreactivity is a prerequisite for their use in photocatalytic systems. In a hypothetical photocatalytic reductive alkylation, a photosensitizer would absorb light and transfer energy to the trifluoromethylbenzoate, initiating the C-F bond cleavage and allowing for subsequent functionalization.

Directed hydrodefluorination is a process where a specific fluorine atom is selectively replaced by hydrogen. This is often achieved using a directing group on the molecule that positions a catalyst in close proximity to the target C-F bond. The carboxylate group of a benzoate (B1203000) is a well-established directing group for transition metal catalysts in various C-H activation reactions. By extension, this principle applies to C-F activation, where the carboxylate could coordinate to a metal center and facilitate the cleavage of an ortho-positioned C-F bond. While specific examples detailing sodium 2-(trifluoromethyl)benzoate in this exact role are not prominent, the fundamental principles of directed catalysis suggest its potential as a substrate or directing tool in such transformations.

Transition Metal-Catalyzed Transformations

The electronic nature of the 2-(trifluoromethyl)benzoate ligand can significantly influence the reactivity and selectivity of transition metal catalysts. nih.gov As an anionic ligand, it can be used in coordination chemistry with a variety of transition metals. nih.gov

Copper catalysts are widely used for trifluoromethylation and other coupling reactions. beilstein-journals.orgresearchgate.net The presence of benzoic acid derivatives as additives or ligands can be crucial. In a copper-catalyzed multicomponent reaction producing β-trifluoromethyl N,N-diacyl-β-amino esters, the choice of carboxylic acid was found to significantly impact reaction yields. beilstein-journals.org Notably, benzoic acids featuring electron-withdrawing groups, such as halo-substituents, resulted in better chemical yields compared to those with electron-donating groups. beilstein-journals.orgnih.gov This trend underscores the beneficial electronic effect of the -CF3 group in 2-(trifluoromethyl)benzoic acid for enhancing copper-catalyzed transformations.

Table 1: Effect of Benzoic Acid Substituent on Copper-Catalyzed Reaction Yield Reaction conditions: amine (0.4 mmol), substituted benzoic acid (0.1 mmol), CuI (20 mol %), t-BuONO (0.4 mmol) and CH3CN (2 mL) under nitrogen atmosphere. nih.gov

| Entry | Benzoic Acid Substituent | Yield (%) |

| 1 | 4-Methyl | 84 |

| 2 | 4-Ethyl | 66 |

| 3 | 4-Propyl | 31 |

| 4 | 4-Fluoro | 86 |

| 5 | 4-Chloro | 81 |

| 6 | 4-Bromo | 76 |

| 7 | 4-Phenyl | 81 |

| 8 | 2-Naphthoic Acid | 78 |

Palladium catalysis is a cornerstone of modern cross-coupling chemistry for forming carbon-carbon bonds. youtube.comyoutube.com The efficiency of these reactions often depends on additives like bases or ligands. While bases are typically used to facilitate transmetallation, their presence can sometimes lead to side reactions. nih.gov In this context, fluorinated carboxylates can be important. For example, palladium(II) trifluoroacetate, a compound with a fluorinated acetate (B1210297) ligand, is noted for its high efficiency and is sometimes superior to standard palladium(II) acetate in coupling reactions. tcichemicals.com In the Heck reaction of 4-trifluoromethyl-1-chlorobenzene with styrene, the trifluoromethyl group activates the C-Cl bond toward the palladium catalyst. sciforum.net The principles suggest that this compound could function as a beneficial ligand or additive, modulating the electronic properties and stability of the palladium catalyst to improve reaction outcomes.

Nickel catalysts are attractive for their high reactivity and ability to activate even challenging bonds, such as the Csp²–O bonds found in aryl ethers. rsc.org This high reactivity, however, means the catalyst can also be deactivated by reacting with other functional groups present. rsc.org The development of nickel-catalyzed reactions, therefore, requires careful matching of the catalyst with substrates and functional groups. Research into the synthesis of trifluoromethyl nickel complexes highlights the direct interaction and reactivity between nickel centers and -CF3 groups. mdpi.com This work provides a foundation for developing new catalytic systems where a ligand like 2-(trifluoromethyl)benzoate could be used to stabilize the nickel catalyst or to participate directly in the catalytic cycle for C-F functionalization or cross-coupling reactions.

Lewis Acid Catalysis in Fluorination Reactions

Lewis acid catalysis is a cornerstone of organic synthesis, facilitating a wide array of chemical transformations. In the context of fluorination, strong Lewis acids are particularly effective for activating C–F bonds. rsc.org The development of solid Lewis acid catalysts can be achieved by fluorinating metal oxides, such as γ-aluminium oxide, to create highly acidic sites capable of mediating reactions like dehydrofluorination and dismutation at room temperature. rsc.org

While fluorinated benzoates are not typically Lewis acid catalysts themselves, they are key substrates and products in metal-catalyzed fluorination reactions that often involve Lewis acidic species. For instance, palladium-catalyzed ortho-fluorination of benzoic acid derivatives can be achieved using directing groups. beilstein-journals.org In these processes, an electron-deficient amide can direct the fluorination to the ortho C–H bond, allowing for the selective synthesis of mono- and difluorinated benzoic acids. beilstein-journals.org The electronic nature of the fluorinated benzoate product is a direct result of such catalytic methodologies, which are fundamental to creating these specialized reagents. The incorporation of fluorine can also be achieved through copper-catalyzed reactions, although these can sometimes be marked by lower regioselectivity. nih.gov

Enzyme-Mediated Biotransformations of Benzoate Derivatives

The biotransformation of aromatic compounds is a significant area of research, with enzymes offering a green and highly selective alternative to traditional chemical methods. The metabolic pathway for benzoate in microorganisms is well-documented. nih.govqmul.ac.uk A key initial step involves the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA. nih.gov This reaction is catalyzed by benzoate-CoA ligase (BadA), an enzyme found in species like Rhodopseudomonas palustris. mdpi.com

Researchers have successfully engineered Escherichia coli to perform biotransformations by co-expressing this ligase with other enzymes. mdpi.comnih.gov In a proof-of-concept study, engineered E. coli was shown to convert sodium benzoate into 2,4,6-trihydroxybenzophenone (B1214741), a valuable intermediate for synthesizing other complex molecules. mdpi.comnih.govelsevierpure.com The process begins with the BadA enzyme converting benzoate to benzoyl-CoA, which then undergoes condensation with endogenous malonyl-CoA, catalyzed by a benzophenone (B1666685) synthase. mdpi.com

While these studies primarily focus on unsubstituted sodium benzoate, the enzymatic machinery demonstrates a potential for broader applications. The degradation pathway of benzoate in organisms like Serratia sp. has been elucidated, confirming the operation of the ortho pathway for aromatic ring cleavage. nih.gov Although specific research on the enzyme-mediated biotransformation of this compound is not extensively documented, the established pathways for benzoate provide a foundational framework for future investigations into how fluorinated derivatives are processed by microbial enzymes.

Role as Catalysts, Ligands, and Auxiliaries in Synthetic Methodologies

Fluorinated benzoates have emerged as versatile tools in synthetic chemistry, functioning not only as substrates but also as catalysts, ligands, and directing auxiliaries. nih.govliv.ac.uk The benzoyl group, particularly when fluorinated, can serve as an efficient photosensitizing catalyst for the direct fluorination of unactivated C(sp³)–H bonds using reagents like Selectfluor. nih.gov

This dual functionality is a significant advantage:

As a Catalyst: A simple fluorinated benzoate, such as methyl 4-fluorobenzoate, can act as a photosensitizing catalyst for the fluorination of simple substrates. nih.gov

Furthermore, the attachment of perfluoroalkyl chains to conventional ligand structures, such as arylphosphines, is a well-established strategy for enhancing the solubility and recovery of homogeneous catalysts in non-traditional media like supercritical CO₂ and fluorous solvents. liv.ac.uk The unique properties of fluorinated ligands can be critical in developing more sustainable and efficient catalytic systems. The incorporation of boron functionalities into transition-metal catalysts, for example, has been shown to improve catalytic performance in processes like hydrogenation. nih.gov

| Catalytic Area | Role of Fluorinated Benzoate | Key Research Findings | Citation |

|---|---|---|---|

| Photosensitization | Catalyst or Auxiliary | Benzoyl groups act as photosensitizers for C(sp³)–H fluorination. As an auxiliary, the 4-fluorobenzoyl group improves yields, shortens reaction times, and allows reactions in air. | nih.gov |

| Enzymatic Biotransformation | Substrate | Engineered E. coli can convert sodium benzoate to 2,4,6-trihydroxybenzophenone via a benzoyl-CoA intermediate. | mdpi.comnih.govelsevierpure.com |

| Homogeneous Catalysis | Ligand Component | Perfluoroalkylated ligands enhance catalyst solubility and recovery in specialized solvents like supercritical CO₂. | liv.ac.uk |

| Directed Fluorination | Substrate/Product | Palladium-catalyzed ortho-fluorination of benzoic acids can be achieved using a directing group strategy to yield fluorinated benzoates. | beilstein-journals.org |

Advances in Enantioselective Synthesis Utilizing Fluorinated Benzoates

The synthesis of chiral fluorinated molecules is of paramount importance, as the introduction of fluorine can significantly enhance the biological activity of pharmaceuticals. nih.gov However, achieving high enantioselectivity in fluorination reactions remains a significant challenge. nih.gov Recent advances have focused on developing novel catalytic systems that can precisely control the stereochemistry of C–F bond formation.

Organocatalysis has proven to be a powerful strategy. Chiral secondary amine catalysts, often derived from cinchona alkaloids, can be used for the enantioselective α-fluorination of aldehydes and ketones. nih.gov These catalysts form a transient chiral enamine intermediate with the substrate, which then reacts with an electrophilic fluorinating agent like Selectfluor® in a diastereoselective manner. nih.gov A notable application of this methodology is the first enantioselective synthesis of BMS-204352 (MaxiPost), an opener of maxi-K channels, which was achieved with high enantiomeric excess using a bis-cinchona alkaloid catalyst. nih.gov

More recently, the convergence of photocatalysis and biocatalysis has opened new avenues. A visible-light-driven ene-reductase system has been developed for the enantioselective synthesis of fluorinated amides with remote stereocenters. nih.gov This photoenzymatic strategy allows for the generation of carbon-centered radicals from fluorinated starting materials and their subsequent stereocontrolled reaction with alkenes, producing diversified α-fluorinated amides in high yield and enantiomeric excess. nih.gov These advanced synthetic methodologies highlight the sophisticated contexts in which fluorinated benzoates and their derivatives can be employed, either as key building blocks or as directing groups to guide the stereochemical outcome of a reaction.

Conclusion and Outlook in Fluorinated Benzoate Research

Summary of Key Research Advances

Research into fluorinated benzoates, particularly those containing the trifluoromethyl (CF3) group, has led to significant advancements across various scientific disciplines. The introduction of the CF3 group onto the benzoate (B1203000) scaffold dramatically alters the molecule's steric and electronic properties, enhancing characteristics such as lipophilicity and metabolic stability. This has made these compounds valuable in medicinal chemistry and materials science.

A key advance has been in understanding the structure-activity relationship based on the position of the CF3 group. For instance, the ortho, meta, and para positions of the trifluoromethyl group on the benzoate ring result in different steric hindrances and electronic effects, which in turn dictates the compound's reactivity and potential biological activity. While sodium benzoate is known for certain metabolic effects, its fluorinated analogs often exhibit more potent or specialized properties.

In the realm of synthetic chemistry, progress has been made in developing more efficient pathways to produce trifluoromethylated benzoic acids and their salts. Various methods have been explored, moving from classical approaches to more advanced catalytic systems. These developments are crucial for making these valuable compounds more accessible for research and industrial applications. The synthesis of related compounds, such as 2-(trifluoromethyl)benzaldehyde (B1295035) and N-trifluoromethylamides, has also seen significant progress, expanding the toolbox for organofluorine chemistry. sioc-journal.cnchemicalbook.com

Identification of Emerging Research Frontiers

Several exciting research frontiers are emerging for fluorinated benzoates like Sodium 2-(trifluoromethyl)benzoate. One of the most promising areas is their application in materials science, specifically in the development of Metal-Organic Frameworks (MOFs). The electron-withdrawing nature of the trifluoromethyl group can enhance the rigidity of the ligand and modify the electron density at the carboxylate, making these compounds excellent candidates for creating stable and functional MOFs with potential applications in gas storage and catalysis.

In medicinal chemistry, the unique properties conferred by the trifluoromethyl group continue to be explored for designing new therapeutic agents. For example, 2-trifluoromethylbenzoic acid is a known intermediate in the synthesis of novel wide-spectrum fungicides. google.com The enhanced metabolic stability and bioavailability due to the CF3 group are highly desirable traits in drug discovery.

Furthermore, the use of fluorinated benzoates in combination with other active agents is a growing area of interest. For example, studies have shown that the combination of benzoate and fluoride (B91410) can be more effective in dental applications than fluoride alone, suggesting synergistic effects that could be exploited in various formulations. nih.gov

Future Perspectives in Synthetic Methodology Development

While significant progress has been made, the development of more efficient, cost-effective, and environmentally benign synthetic methods for producing fluorinated benzoates remains a key objective. Future research will likely focus on several key areas:

Catalytic C-H Functionalization: Direct C-H trifluoromethylation of benzoic acids or their precursors would represent a major leap forward, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Flow Chemistry: The use of microreactor technology can offer better control over reaction parameters, improve safety for exothermic fluorination reactions, and allow for easier scalability.

Novel Fluorinating Reagents: The development and application of new, safer, and more selective trifluoromethylating agents will continue to be a major driver of innovation in this field.

Biocatalysis: The use of enzymes to catalyze the synthesis of fluorinated benzoates could offer a highly selective and green alternative to traditional chemical methods.

Patents reveal various existing synthetic routes, such as those starting from 2,3-dichlorobenzotrifluoride (B1294808) or o-trifluoromethyl benzoyl chloride, but these often involve harsh reagents or multiple steps. google.com The future lies in developing more elegant and sustainable synthetic strategies.

Potential Avenues for Advanced Theoretical and Analytical Studies

Advanced theoretical and analytical studies are crucial for deepening our understanding of fluorinated benzoates and guiding the design of new materials and molecules.

Theoretical Studies:

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, reaction mechanisms, and spectroscopic properties of these compounds. Such calculations can help in understanding the mode of action of catalysts used in their synthesis and predict the stereochemical outcomes of reactions. unimi.it

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of fluorinated benzoates in different environments, such as their interaction with biological membranes or their self-assembly in solution.

Analytical Studies:

Advanced Spectroscopy: Techniques like solid-state NMR and advanced mass spectrometry can provide detailed information about the structure and dynamics of these molecules and their complexes.

Crystallography: X-ray diffraction studies on new derivatives and their coordination complexes, such as MOFs, will continue to be essential for elucidating their three-dimensional structures and understanding their properties. nih.govresearchgate.net The study of interactions, such as those between sodium and fluorine in the solid state, can reveal novel structural motifs. researchgate.net

These advanced studies will not only provide fundamental insights but also accelerate the rational design of new fluorinated benzoates with tailored properties for specific applications.

Q & A

Q. What synthetic methodologies are recommended for preparing Sodium 2-(trifluoromethyl)benzoate with high purity?

this compound can be synthesized via neutralization of 2-(trifluoromethyl)benzoic acid with sodium hydroxide under controlled pH conditions. Post-synthesis, recrystallization from polar solvents (e.g., ethanol/water mixtures) enhances purity. Monitor reaction progress via FT-IR to confirm carboxylate formation (disappearance of -COOH stretch at ~1700 cm⁻¹). Storage at 0–6°C in inert, airtight containers is advised to prevent hygroscopic degradation .

Q. How should researchers optimize purification protocols to remove trifluoroacetic acid residues?

Residual trifluoroacetic acid (TFA) from synthesis can be removed via repeated washing with cold diethyl ether, followed by lyophilization. Validate purity using ¹⁹F NMR: absence of the TFA peak at ~-75 ppm confirms successful removal. For trace analysis, LC-MS (negative ion mode) with a C18 column and 0.1% formic acid in acetonitrile/water is recommended .

Q. What analytical techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.5–8.5 ppm) and CF₃ group coupling patterns.

- FT-IR : Confirm carboxylate stretches (~1560 cm⁻¹ asymmetric, ~1400 cm⁻¹ symmetric).

- Elemental Analysis : Validate sodium content (theoretical ~7.8% Na).

- Melting Point : Compare to literature values (e.g., 109–113°C for the parent acid ; deviations may indicate impurities).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound?

Structural ambiguities often arise from polymorphism or hydration states. Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . For powders, pair XRPD with solid-state NMR to distinguish polymorphs. Cross-validate with DFT-optimized structures (e.g., Gaussian09/B3LYP/6-311++G(d,p)) to reconcile experimental and theoretical bond lengths .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

The trifluoromethyl group enhances electron withdrawal, stabilizing the carboxylate anion. Conduct pH-dependent stability studies (1–14) via UV-Vis (monitoring absorbance at λ ~260 nm) and ¹⁹F NMR. Degradation products (e.g., decarboxylation) can be identified using GC-MS. Note: Hydrolysis rates increase above pH 12, requiring kinetic studies to model decomposition pathways .

Q. How do intermolecular interactions influence its crystallographic packing?

Analyze SXRD data to identify dominant interactions:

- Coulombic forces : Between Na⁺ and carboxylate O.

- CF₃···π interactions : Between trifluoromethyl groups and aromatic rings.

- Hydrogen bonding : Residual water molecules may mediate lattice stability. Use Mercury software to quantify interaction distances and angles .

Q. What strategies mitigate spectral interference in ¹⁹F NMR analysis of complex mixtures?

- Solvent Selection : Use deuterated DMSO-d₆ to minimize splitting.

- Relaxation Agents : Add Cr(acac)₃ to reduce T₁ relaxation times.

- Decoupling : Apply ¹H decoupling to eliminate splitting from adjacent protons.

- Reference Standards : Include internal CF₃COONa (δ ~-75 ppm) for calibration .

Methodological Considerations

Designing experiments to assess biological interactions with microbial systems:

- Gut Microbiota Models : Use anaerobic batch cultures (pH 6.8, 37°C) with fecal inoculum. Monitor this compound’s impact via 16S rRNA sequencing and SCFA (short-chain fatty acid) quantification. Compare to sodium benzoate’s known microbiota-disrupting effects .

- Toxicity Assays : Perform MTT assays on human epithelial cells (Caco-2) to establish IC₅₀ values.

Addressing discrepancies in thermal analysis (DSC/TGA) data:

Variability may arise from hydration states or decomposition kinetics. Conduct:

- Controlled Heating Rates : 5°C/min under N₂ to observe phase transitions.

- Isothermal Holds : At 100°C to detect moisture loss.

- Combined Techniques : Pair TGA with evolved gas analysis (EGA-MS) to identify volatile byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.